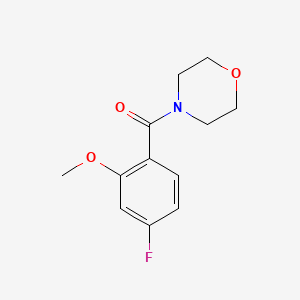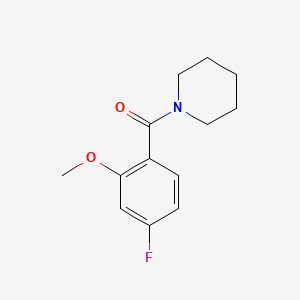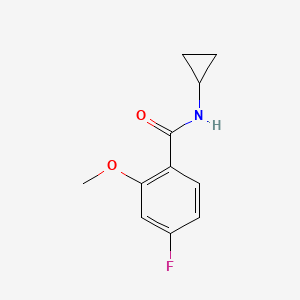
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxyphenyl)(morpholino)methanone (4F2MPM) is an organic compound with a molecular formula of C9H13NO2F. It is a colorless solid that is soluble in water and is used as a reagent in organic synthesis. 4F2MPM is a versatile compound that has a wide range of applications in research and development. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, optically active compounds, and polymers. It has also been used in the synthesis of a variety of organic compounds, such as dyes, catalysts, and antioxidants.
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is able to form complexes with other molecules. This allows it to act as a catalyst in the synthesis of a variety of compounds. In addition, this compound is believed to be able to act as a proton donor, which can help to facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have an effect on the body’s metabolism, as well as its ability to synthesize certain compounds. In addition, this compound may also have an effect on the body’s immune system and its ability to fight off infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Fluoro-2-methoxyphenyl)(morpholino)methanone in laboratory experiments include its low cost, its availability, and its versatility. It is a relatively inexpensive compound and is widely available. In addition, it is a versatile compound that can be used in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. Although it is believed to be relatively non-toxic, it may still have some adverse effects on humans and animals.
Zukünftige Richtungen
The potential future directions for the use of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone include its use in the synthesis of a variety of compounds, such as pharmaceuticals, optically active compounds, and polymers. In addition, it may be used in the synthesis of dyes, catalysts, and antioxidants. Another potential future direction for this compound is its use in the development of new drugs and treatments. Finally, this compound may be used in the development of new materials, such as polymers, composites, and coatings.
Synthesemethoden
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone can be synthesized by a variety of methods, including the reaction of 2-methoxy-4-fluorophenyl morpholine with a carboxylic acid, such as acetic acid. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as sodium hydroxide. The reaction produces this compound as a colorless solid. The reaction can also be carried out in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of optically active compounds, such as chiral drugs, chiral catalysts, and chiral additives. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound has been used in the synthesis of dyes, catalysts, and antioxidants.
Eigenschaften
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUYDNZQIFKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)





![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)





